Sodium methanetrisulfonate Sodium methanetrisulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20224621
InChI: InChI=1S/CH4O9S3.3Na/c2-11(3,4)1(12(5,6)7)13(8,9)10;;;/h1H,(H,2,3,4)(H,5,6,7)(H,8,9,10);;;/q;3*+1/p-3
SMILES:
Molecular Formula: CHNa3O9S3
Molecular Weight: 322.2 g/mol

Sodium methanetrisulfonate

CAS No.:

Cat. No.: VC20224621

Molecular Formula: CHNa3O9S3

Molecular Weight: 322.2 g/mol

* For research use only. Not for human or veterinary use.

Sodium methanetrisulfonate -

Specification

Molecular Formula CHNa3O9S3
Molecular Weight 322.2 g/mol
IUPAC Name trisodium;methanetrisulfonate
Standard InChI InChI=1S/CH4O9S3.3Na/c2-11(3,4)1(12(5,6)7)13(8,9)10;;;/h1H,(H,2,3,4)(H,5,6,7)(H,8,9,10);;;/q;3*+1/p-3
Standard InChI Key JWLDKEPWWPTYLJ-UHFFFAOYSA-K
Canonical SMILES C(S(=O)(=O)[O-])(S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Introduction

Chemical and Physical Properties

Structural Characteristics

SMTS features a sulfonothioate group (SO2S-\text{SO}_2\text{S}^-) bonded to a methyl group, with a sodium counterion. Its molecular weight is 134.15 g/mol, and it typically appears as a white to off-white crystalline solid . The compound is hygroscopic, requiring storage under inert atmospheres to prevent degradation .

Table 1: Key physicochemical properties of SMTS

PropertyValueSource
Melting point265°C (decomposes)
SolubilitySlight in H2_2O, DMSO, MeOH
StabilityMoisture-sensitive
DensityNot reported

The limited aqueous solubility of SMTS (≈2.5 mg/mL) necessitates polar aprotic solvents like dimethyl sulfoxide (DMSO) for most laboratory applications .

Synthesis and Production

Industrial synthesis of SMTS typically involves the oxidation of sodium methanesulfinate with elemental sulfur under controlled conditions:

CH3SO2Na+S8CH3S(O)2SNa+byproducts\text{CH}_3\text{SO}_2\text{Na} + \text{S}_8 \rightarrow \text{CH}_3\text{S(O)}_2\text{SNa} + \text{byproducts}

Purification is achieved through recrystallization from methanol or water, yielding monohydrate crystals . Recent patents describe improved catalytic methods to enhance yield (>85%) while reducing sulfur waste, though details remain proprietary .

Applications

Biochemical Research

As a thiol-specific modifying agent, SMTS reacts selectively with cysteine residues in proteins. This property enables:

  • Disulfide bond formation studies: SMTS introduces controlled crosslinks, aiding in protein folding analysis .

  • Enzyme active site probing: Reversible modification of catalytic cysteines helps map enzymatic mechanisms .

Pharmaceutical Development

SMTS serves as a key intermediate in synthesizing thiol-containing drugs. Notable examples include:

  • ACE inhibitors: Enhanced bioavailability through sulfhydryl group incorporation .

  • Antioxidant prodrugs: SMTS-derived compounds show promise in mitigating oxidative stress in neurodegenerative models .

Analytical Chemistry

In mass spectrometry, SMTS stabilizes labile sulfur-containing metabolites. A 2024 study demonstrated its utility in detecting glutathione disulfide (GSSG) at sub-picomolar levels .

Industrial Applications

SectorUse CaseMechanism
CosmeticsAntioxidant formulationsFree radical quenching
AgriculturePesticide synergistThiol enzyme inhibition
EnvironmentalHeavy metal chelationSulfur coordination
OrganismEC50_{50} (µg/mL)Endpoint
Phytophthora infestans2.4Mycelial growth
Caenorhabditis elegans2.0Larval mortality
Saccharomyces cerevisiae9.08Growth inhibition
ManufacturerPurityPrice (USD/g)Year
Sigma-Aldrich95%56.042024
TRC98%28.002021
Henan Aochuang98%0.502025

Chinese suppliers dominate bulk production (≥1 kg), offering prices 90% below Western counterparts .

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